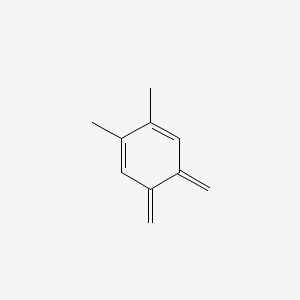
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxidesThe presence of two N-oxide groups in the structure of quinoxaline 1,4-dioxides contributes to their unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide typically involves the cyclization of benzofuroxan with aryl- and heteroaryl ethylenes. One common method involves the reaction of benzofuroxan with 2-(dichloromethyl)benzene under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can convert the N-oxide groups to amines, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides with enhanced antibacterial properties, while reduction reactions can produce amine derivatives with different biological activities .
Aplicaciones Científicas De Investigación
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide groups can undergo bioreductive activation, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and cell death . This mechanism is particularly relevant in its antibacterial and anticancer activities, where the compound targets bacterial and tumor cells, respectively .
Comparación Con Compuestos Similares
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide can be compared with other similar compounds, such as:
Propiedades
Número CAS |
56601-10-6 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O2 |
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
3-(dichloromethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-9(11)8-5-12(14)6-3-1-2-4-7(6)13(8)15/h1-5,9H |
Clave InChI |
LXTWRRFOQSYCPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


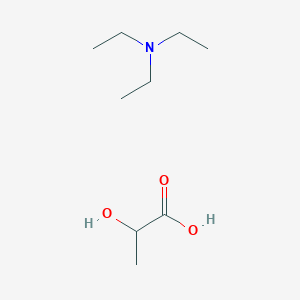
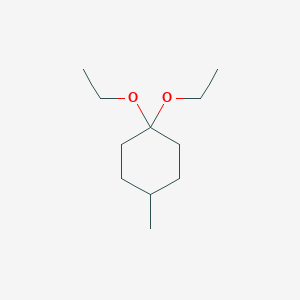
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
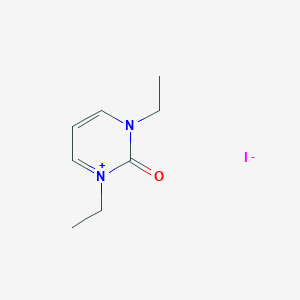
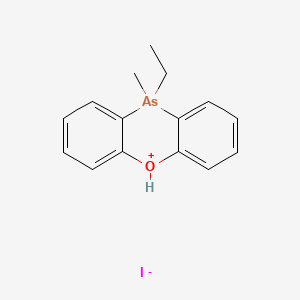

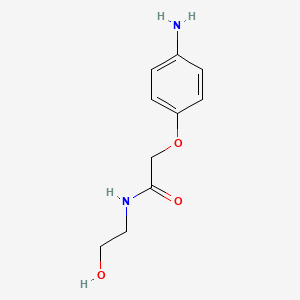
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
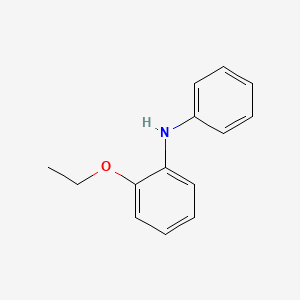
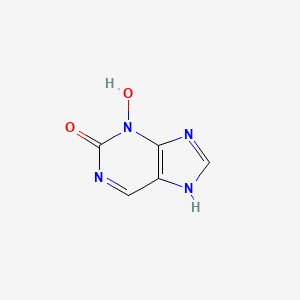
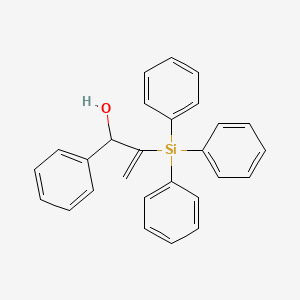

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
